molecular formula C18H30ClNO B1397496 3-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride CAS No. 1220017-92-4

3-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride

Cat. No. B1397496
CAS RN: 1220017-92-4
M. Wt: 311.9 g/mol
InChI Key: NJOZRXSEOPJOFC-UHFFFAOYSA-N
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Description

“3-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C18H30ClNO . Its average mass is 311.890 Da and its monoisotopic mass is 311.201599 Da .

Scientific Research Applications

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis approaches. For instance, it's a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor. The process, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, suggests potential industrial applications due to its mild conditions and high yields (Hao, Liu, Zhang, & Chen, 2011).

Stereoselective Synthesis

The compound plays a role in the stereoselective synthesis of various molecules. An example is its use in producing (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, indicating the substance's importance in creating molecules with specific stereoisomers (Yamashita et al., 2015).

Versatile Intermediates

Compounds derived from this chemical serve as versatile intermediates for a wide range of amines containing a substituted piperidine subunit. This aspect is vital in the synthesis of various organic compounds (Acharya & Clive, 2010).

Allosteric Modulation Studies

The compound has been utilized in studying allosteric modulation at the cannabinoid CB1 receptor, indicating its significance in pharmacological research and the understanding of receptor dynamics (Price et al., 2005).

Synthesis of Novel Compounds

It has been used in the synthesis of novel compounds like N-【1-{ 5-bromo-2-[( 4-chlorobenzyl) oxy]benzyl} piperidin-4-yl】-N-ethylpicolinamide, showcasing its role in creating new pharmaceutical agents (Bi, 2015).

Microbial Reduction Studies

It's also significant in microbial reduction studies, where microbial reduction of related compounds results in products with high diastereo- and enantioselectivities, which is crucial for producing specific pharmaceutical substances (Guo, Patel, Corbett, Goswami, & Patel, 2006).

properties

IUPAC Name

3-[2-[(4-tert-butylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-18(2,3)17-8-6-16(7-9-17)14-20-12-10-15-5-4-11-19-13-15;/h6-9,15,19H,4-5,10-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOZRXSEOPJOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718611
Record name 3-{2-[(4-tert-Butylphenyl)methoxy]ethyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220017-92-4
Record name 3-{2-[(4-tert-Butylphenyl)methoxy]ethyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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